molecular formula C6H7ClN2O2S B2505111 6-Amino-5-methylpyridine-3-sulfonyl chloride CAS No. 1315368-48-9

6-Amino-5-methylpyridine-3-sulfonyl chloride

Cat. No.: B2505111
CAS No.: 1315368-48-9
M. Wt: 206.64
InChI Key: CUIVWFNEGLNRCW-UHFFFAOYSA-N
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Description

6-Amino-5-methylpyridine-3-sulfonyl chloride is a valuable chemical intermediate in scientific research, particularly in medicinal chemistry and drug discovery. This halogenated pyridine derivative features a highly reactive sulfonyl chloride group, making it an ideal precursor for the synthesis of sulfonamides, sulfonate esters, and other functionalized compounds through nucleophilic substitution reactions . The presence of both an amino group and the sulfonyl chloride on the pyridine ring allows for the creation of diverse compound libraries for high-throughput screening . In research applications, this compound and its structural analogs are frequently employed in the development of potential pharmaceutical agents. For instance, similar sulfonylpurine derivatives have demonstrated significant antitumor activity by inducing apoptosis in leukemia cells, highlighting the therapeutic potential of compounds built from such scaffolds . Furthermore, other 6-aminopyridine derivatives have been pharmacologically evaluated and shown to possess notable anticonvulsant activity, underscoring the relevance of this chemical class in central nervous system drug research . The compound's mechanism of action in final formulations is derivative-specific; it can play a crucial role as a synthetic intermediate in creating molecules that modulate biological pathways, such as inhibiting carbonic anhydrase IX (CA IX) or influencing the PI3K/Akt/mTOR signaling cascade . Researchers value this reagent for its ability to introduce both sulfonamide and aminopyridine functionalities into a target molecule, which are key pharmacophores in many bioactive compounds. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

6-amino-5-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c1-4-2-5(12(7,10)11)3-9-6(4)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIVWFNEGLNRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Sandmeyer-Type Reactions

A prominent method involves converting a primary amine to a diazonium salt, followed by sulfur dioxide insertion in the presence of copper(I) chloride. Adapted from the synthesis of 2-chloro-5-methyl-1,3,4-thiadiazole sulfonyl chlorides, this approach was modified for pyridine systems.

Procedure :

  • Diazotization : 6-Amino-5-methylpyridine (1.0 equiv) is dissolved in a chilled (-5°C) mixture of concentrated HCl and water. Sodium nitrite (1.1 equiv) is added dropwise to generate the diazonium salt, maintaining temperatures below -5°C to prevent decomposition.
  • SO₂ Insertion : The diazonium solution is transferred to a reactor containing liquid sulfur dioxide, CuCl (0.1 equiv), acetic acid, and toluene at 0°C. Gradual warming to 25°C over 1 hour facilitates sulfonyl chloride formation.
  • Workup : The organic layer is washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated under reduced pressure. Yields reach 86% when using tris(trimethylsilyl)silane as a stabilizing agent.

Challenges :

  • Diazonium intermediates are thermally unstable; strict temperature control (-5°C to 0°C) is critical.
  • Post-reaction quenching with Na₂S₂O₃ ensures residual chlorine removal.

Direct Chlorosulfonation of Pyridine Derivatives

Chlorosulfonic acid (HSO₃Cl) directly introduces sulfonyl chloride groups into aromatic systems. For 6-amino-5-methylpyridine, the amino group’s ortho/para-directing effects favor sulfonation at position 3.

Procedure :

  • Reaction Setup : 6-Amino-5-methylpyridine (1.0 equiv) is suspended in HSO₃Cl (8.2 equiv) at -10°C. The mixture is warmed to 25°C, forming a homogeneous solution.
  • Quenching : The reaction is poured onto ice, and the precipitated sulfonyl chloride is extracted with dichloromethane.
  • Purification : Flash chromatography (hexanes/ethyl acetate) yields 44–77% product, depending on the stoichiometry of HSO₃Cl.

Optimization :

  • Excess HSO₃Cl (≥5 equiv) minimizes di- and tri-sulfonation byproducts.
  • Anhydrous conditions prevent hydrolysis to sulfonic acids.

Oxidation of Thiol Precursors

Thiol to Sulfonyl Chloride Conversion

Thiol groups at position 3 of the pyridine ring are oxidized to sulfonyl chlorides using sodium hypochlorite (NaOCl) in acidic media, as demonstrated for 2-mercaptopyridine derivatives.

Procedure :

  • Thiol Synthesis : 6-Amino-5-methylpyridine-3-thiol is prepared via nucleophilic aromatic substitution of a 3-bromo precursor with NaSH in DMF.
  • Oxidation : The thiol (1.0 equiv) is treated with NaOCl (10 equiv) in H₂SO₄ at 0°C. Vigorous stirring for 4 hours ensures complete conversion.
  • Isolation : The product is extracted into toluene, washed with cold water, and crystallized from diethyl ether at -78°C.

Yield : 86–92% for analogous pyridine thiols.
Stability Note : Storage under argon at -20°C retards decomposition to chlorothiadiazole byproducts.

Electrophilic Aromatic Substitution with Chlorosulfonic Acid

Regioselective Sulfonation

Chlorosulfonic acid acts as both a sulfonating agent and a chlorinating reagent. For 5-methylpyridin-6-amine, the amino group directs electrophilic attack to position 3.

Procedure :

  • Reaction : 6-Amino-5-methylpyridine (1.0 equiv) is added to HSO₃Cl (3.0 equiv) at 0°C. The mixture is stirred at 50°C for 2 hours.
  • Workup : Quenching with ice water followed by neutralization with NaOH yields the sulfonyl chloride as a pale green solid.

Yield : 66–77% for similar trialkylammonium intermediates.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Stability Issues
Diazonium Salt Route 6-Amino-5-methylpyridine NaNO₂, SO₂, CuCl 86 Thermal decomposition
Chlorosulfonation 6-Amino-5-methylpyridine HSO₃Cl 44–77 Hydrolysis sensitivity
Thiol Oxidation 6-Amino-5-methylpyridine-3-thiol NaOCl, H₂SO₄ 86–92 Storage below -20°C required

Key Observations :

  • The diazonium route offers high yields but requires cryogenic conditions.
  • Thiol oxidation is optimal for scalability but necessitates pre-functionalized thiols.
  • Chlorosulfonation is rapid but less regioselective for polysubstituted pyridines.

Applications and Derivatives

The sulfonyl chloride serves as a precursor for sulfonamides and sulfonate esters. Reactivity studies show:

  • Amidation : Reaction with amines in THF yields sulfonamides (e.g., with triethylamine, 98% conversion).
  • Hydrolysis : Controlled hydrolysis with NaOH produces sulfonic acids for coordination chemistry.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methylpyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 6-Amino-5-methylpyridine-3-sulfonyl chloride include tertiary amines and oxidizing agents. The reactions often require specific conditions, such as the presence of air or a catalyst, to proceed efficiently.

Major Products Formed

The major products formed from reactions involving 6-Amino-5-methylpyridine-3-sulfonyl chloride depend on the specific reaction conditions and reagents used. For example, oxidative reactions with tertiary amines can produce sulfonylethenamines .

Scientific Research Applications

6-Amino-5-methylpyridine-3-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Amino-5-methylpyridine-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
6-Amino-5-methylpyridine-3-sulfonyl chloride 6-NH₂, 5-CH₃, 3-SO₂Cl C₆H₇ClN₂O₂S ~218.65* High reactivity for sulfonamide synthesis; potential pharmaceutical intermediate
6-Chloro-5-methyl-2-(trifluoromethoxy)pyridine-3-sulfonyl chloride 6-Cl, 5-CH₃, 2-OCHF₃, 3-SO₂Cl C₇H₄Cl₂F₃NO₃S 310.08 Electron-withdrawing groups (Cl, OCHF₃) enhance stability; agrochemical applications
5-Bromo-6-chloropyridine-3-sulfonyl chloride 5-Br, 6-Cl, 3-SO₂Cl C₅H₂BrCl₂NO₂S 303.41 Halogenated substituents increase lipophilicity; used in cross-coupling reactions
6-Chloro-5-methylpyridine-3-sulfonyl chloride 6-Cl, 5-CH₃, 3-SO₂Cl C₆H₅Cl₂NO₂S 240.13 Methyl group improves solubility; intermediate in drug discovery

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Reactivity: The amino group in 6-amino-5-methylpyridine-3-sulfonyl chloride increases electron density at the pyridine ring, accelerating nucleophilic substitution at the sulfonyl chloride group compared to halogenated analogs like 5-bromo-6-chloropyridine-3-sulfonyl chloride . Halogen substituents (e.g., Cl, Br) in analogs such as and enhance thermal stability and resistance to hydrolysis but reduce solubility in polar solvents.

Trifluoromethoxy groups (e.g., in ) create strong electron-withdrawing effects, stabilizing the sulfonyl chloride against premature hydrolysis but requiring harsher reaction conditions.

Application-Specific Trends: Pharmaceutical synthesis: Amino-substituted derivatives (e.g., the target compound) are preferred for creating water-soluble sulfonamide drugs due to their polarity . Agrochemicals: Halogenated analogs (e.g., ) are more suited for lipid-rich environments, enhancing penetration into plant or insect tissues .

Biological Activity

6-Amino-5-methylpyridine-3-sulfonyl chloride is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound, characterized by its amino and sulfonyl functional groups, is investigated for various therapeutic applications, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 6-Amino-5-methylpyridine-3-sulfonyl chloride can be represented as follows:

C7H8ClN2O2S\text{C}_7\text{H}_8\text{ClN}_2\text{O}_2\text{S}

This structure includes:

  • A pyridine ring, which contributes to its chemical reactivity.
  • An amino group that may interact with biological targets.
  • A sulfonyl chloride group that can participate in nucleophilic substitution reactions, making it a versatile building block in drug synthesis.

The biological activity of 6-Amino-5-methylpyridine-3-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with target proteins through the sulfonyl chloride moiety. This mechanism allows it to inhibit specific enzymes or receptors involved in disease processes. The compound's interaction with biological targets can lead to modulation of cellular pathways, potentially resulting in therapeutic effects against various conditions.

Biological Activities

Research has indicated several biological activities associated with 6-Amino-5-methylpyridine-3-sulfonyl chloride:

  • Antimicrobial Activity :
    • Studies have shown that sulfonamide derivatives exhibit significant antibacterial properties. The mechanism often involves inhibition of bacterial folate synthesis, crucial for DNA replication and cell division.
    • A comparative study demonstrated that derivatives of pyridine sulfonamides exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties :
    • Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with metabolic pathways essential for tumor proliferation.
    • For instance, a case study on related compounds showed promising results in inhibiting PRMT5, an enzyme implicated in cancer cell survival and proliferation .
  • Enzyme Inhibition :
    • The sulfonyl chloride group allows for covalent modification of serine residues in active sites of enzymes, leading to inhibition. This property has been exploited in designing inhibitors for serine hydrolases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 6-Amino-5-methylpyridine-3-sulfonyl chloride against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines revealed that treatment with 6-Amino-5-methylpyridine-3-sulfonyl chloride resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM for certain lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Q & A

Q. What are the challenges in synthesizing and handling 6-amino-5-methylpyridine-3-sulfonyl chloride on a multigram scale?

  • Methodological Answer : Scale-up risks exothermic decomposition during chlorosulfonation. Use jacketed reactors with precise temperature control (–10°C to 25°C). Purify via recrystallization (hexane/EtOAc) to remove sulfonic acid byproducts. Implement inert-atmosphere gloveboxes for storage and dispensing to prevent hydrolysis .

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